Cas no 128657-47-6 (N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide)

N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide 化学的及び物理的性質
名前と識別子
-
- ac-thr-ile-nle-((r))-nle-gln-arg-nh2
- Ac-Thr-Ile-Nle-psi(CH?NH)Nle-Gln-Arg-NH?
- Ac-Thr-Ile-Nle-psi(CH₂NH)Nle-Gln-Arg-NH₂
- Ac-Thr-Ile-Nle-()-Nle-Gln-Arg-NH2
- N-[2-[[N-(N-Acetyl-L-threonyl)-L-isoleucyl]amino]hexyl]-L-norleucyl-L-glutaminyl-L-argininamide
- Ac-Thr-Ile-Nle-psi(CH2NH) Nle-Gln-Arg-NH2
- N-acetyl-thr-ile-nle-psi-(ch2nh)-*nle-gln-arg ami
- N-ACETYL-THR-ILE-NLE-PSI-(CH2NH)-NLE-GLN -ARG AMIDE
- N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide
-
- MDL: MFCD00133570
計算された属性
- せいみつぶんしりょう: 769.51700
じっけんとくせい
- 密度みつど: 1.31
- PSA: 325.84000
- LogP: 3.14680
N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB478426-1 mg |
Ac-Thr-Ile-Nle-psi(CH2NH)Nle-Gln-Arg-NH2; . |
128657-47-6 | 1mg |
€778.50 | 2023-06-15 | ||
TRC | A192668-5mg |
N-[2-[[N-(N-Acetyl-L-Threonyl)-L-Isoleucyl]amino]hexyl]-L-Norleucyl-L-Glutaminyl-L-Argininamide |
128657-47-6 | 5mg |
$ 50.00 | 2022-06-08 | ||
abcr | AB478426-1mg |
Ac-Thr-Ile-Nle-psi(CH2NH)Nle-Gln-Arg-NH2; . |
128657-47-6 | 1mg |
€778.50 | 2024-08-03 | ||
TRC | A192668-50mg |
N-[2-[[N-(N-Acetyl-L-Threonyl)-L-Isoleucyl]amino]hexyl]-L-Norleucyl-L-Glutaminyl-L-Argininamide |
128657-47-6 | 50mg |
$ 160.00 | 2022-06-08 | ||
TRC | A192668-10mg |
N-[2-[[N-(N-Acetyl-L-Threonyl)-L-Isoleucyl]amino]hexyl]-L-Norleucyl-L-Glutaminyl-L-Argininamide |
128657-47-6 | 10mg |
$ 65.00 | 2022-06-08 |
N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide 関連文献
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamideに関する追加情報
Professional Introduction to Compound with CAS No 128657-47-6 and Product Name: N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide
The compound with the CAS number 128657-47-6 and the product name N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide represents a significant advancement in the field of biochemical research and pharmaceutical development. This compound, characterized by its complex amino acid sequence, has garnered attention for its potential applications in modulating biological pathways and enhancing therapeutic outcomes. The intricate structure of this molecule, featuring a series of carefully selected amino acids, positions it as a promising candidate for further investigation in both academic and industrial settings.
At the core of this compound's functionality lies its unique sequence of amino acids, which includes N-Acetyl-L-Threonyl, L-Isoleucylaminohexyl, L-Norleucyl, L-Glutaminyl, and L-Argininamide. Each of these components contributes to the overall properties of the molecule, influencing its solubility, stability, and interactions with biological targets. The presence of acetylated threonine (N-Acetyl-L-Threonyl) suggests a potential role in protein modification and signaling pathways, while the extended chain of L-Isoleucylaminohexyl may enhance membrane permeability and bioavailability.
Recent studies have highlighted the importance of such multifunctional peptides in drug design. The compound's structure is reminiscent of natural peptides that play crucial roles in cell communication and immune response. For instance, analogs with similar sequences have been explored for their anti-inflammatory and immunomodulatory properties. The inclusion of L-Glutaminyl and L-Argininamide residues suggests a potential interaction with enzymes such as glutaminases and arginases, which are critical in metabolic pathways associated with energy production and neurotransmitter synthesis.
In the realm of pharmaceutical research, the development of novel compounds often involves mimicking natural biomolecules to achieve specific therapeutic effects. The sequence of amino acids in this compound is meticulously designed to mimic natural peptides while introducing modifications that enhance stability and bioactivity. Such design principles are essential for creating molecules that can withstand metabolic degradation while maintaining efficacy at target sites. The use of N-Acetyl-L-Threonyl as a starting point is particularly noteworthy, as acetylation is a common post-translational modification that can alter protein function and localization.
The compound's potential applications extend to various therapeutic areas, including oncology, neurology, and metabolic disorders. In oncology, for example, peptides that modulate growth factor signaling have shown promise in preclinical studies. The complex structure of this compound may enable it to interfere with pathways involved in tumor growth and angiogenesis. Additionally, its ability to cross cell membranes due to the presence of hydrophobic residues like L-Isoleucylaminohexyl could make it an effective delivery vehicle for other therapeutic agents.
Neurological research has also benefited from the development of synthetic peptides with specific sequences. Peptides that interact with neurotransmitter receptors or ion channels have been explored for treating conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The compound under discussion may exhibit properties that allow it to modulate neuronal activity by interacting with receptors or channels expressed on neuronal membranes. Further studies are needed to elucidate its exact mechanisms of action in this context.
Metabolic disorders represent another area where this compound could have significant impact. Given its involvement with amino acid metabolism through residues like L-Glutaminyl, it may influence pathways related to glucose homeostasis and energy production. Peptides that modulate these pathways have been investigated for their potential in treating type 2 diabetes and obesity. The stability provided by modifications such as acetylation ensures that the compound remains active long enough to exert its effects on metabolic processes.
The synthesis of such complex peptides requires advanced techniques in organic chemistry and peptide coupling methods. Modern synthetic approaches have enabled the precise construction of molecules with multiple functional groups, allowing researchers to fine-tune their properties for specific applications. Techniques such as solid-phase peptide synthesis (SPPS) have made it possible to produce large quantities of high-purity peptides efficiently. The successful synthesis of this compound underscores the progress made in peptide chemistry over recent decades.
As research continues to uncover new biological functions associated with peptides, compounds like this one will become increasingly valuable tools for studying disease mechanisms and developing novel therapeutics. The ability to modify peptide sequences allows researchers to explore a wide range of possibilities, from enhancing bioactivity to improving pharmacokinetic properties. The combination of natural inspiration with synthetic innovation represents a powerful approach to drug discovery.
In conclusion,N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide stands as a testament to the ingenuity of modern biochemical research. Its complex structure offers numerous potential applications across various therapeutic areas, making it a subject worthy of further investigation. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in advancing medical science.
128657-47-6 (N-2-N-(N-Acetyl-L-Threonyl)-L-Isoleucylaminohexyl-L-Norleucyl-L-Glutaminyl-L-Argininamide) 関連製品
- 152246-44-1(EGFR peptide)
- 1135283-16-7(5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)
- 115687-24-6(3-Pyrrolidinecarbonitrile,4-methyl-1-(phenylmethyl)-)
- 2248198-68-5((2R)-3-(1,3-Benzodioxol-4-yl)-2-methylpropanoic acid)
- 475291-59-9(Z-Trans-1,2-aminocyclohex-4-ene carboxylic Acid)
- 877868-68-3((E)-2-(2-FLUOROPHENYL)ETHENYLBORONIC ACID)
- 1602368-89-7(2-(Cyclopropylmethyl)-2-methoxypropan-1-amine)
- 749147-66-8(Ethanimidic acid,2-(methylthio)-, ethyl ester)
- 5366-49-4(1-(4-methylbenzenesulfonyl)propan-2-one)
- 1361734-27-1(Methyl 3-(aminomethyl)-6-(difluoromethyl)-2-methoxypyridine-4-acetate)
